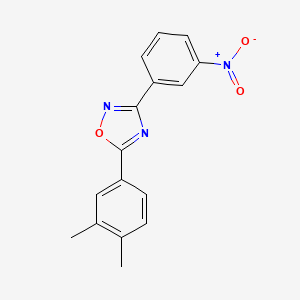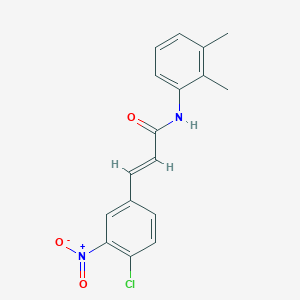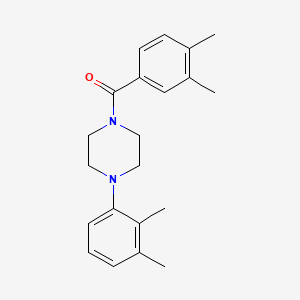![molecular formula C23H19N5O B5699493 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide, commonly known as BPNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNH is a pyrazole-based compound that has been synthesized through a simple and efficient method. The compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of BPNH is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways. BPNH has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Moreover, BPNH has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
BPNH has been shown to possess various biochemical and physiological effects. The compound has been found to reduce the levels of various inflammatory mediators, including cytokines and chemokines. Moreover, BPNH has been shown to increase the activity of various antioxidant enzymes, which can protect cells from oxidative stress-induced damage. Additionally, BPNH has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
BPNH has several advantages and limitations for lab experiments. One of the main advantages is its ease of synthesis, which makes it readily available for scientific research. Moreover, BPNH has been found to possess potent pharmacological activity, which makes it a promising candidate for drug discovery. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the scientific research of BPNH. One of the main directions is the development of BPNH-based drugs for the treatment of various inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of BPNH and its pharmacological effects. Additionally, the development of novel synthetic methods for BPNH and its derivatives can lead to the discovery of new compounds with improved pharmacological activity.
合成法
The synthesis of BPNH is a straightforward process that involves the reaction of 1-benzyl-3-phenyl-1H-pyrazol-4-carbaldehyde with nicotinic acid hydrazide in the presence of glacial acetic acid and ethanol. The reaction yields BPNH as a yellow crystalline solid with a high yield. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.
科学的研究の応用
BPNH has shown significant potential in various scientific research fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BPNH has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Moreover, BPNH has been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, BPNH has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
特性
IUPAC Name |
N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c29-23(20-12-7-13-24-14-20)26-25-15-21-17-28(16-18-8-3-1-4-9-18)27-22(21)19-10-5-2-6-11-19/h1-15,17H,16H2,(H,26,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZLWQEUIUYDR-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=N/NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)




![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)